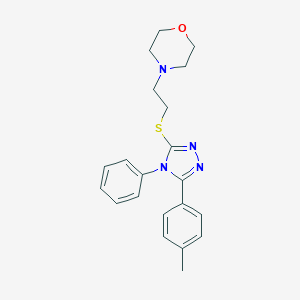
5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide, also known as compound 1, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 is not fully understood, but it is believed to involve inhibition of the NF-κB signaling pathway. This pathway plays a key role in regulating inflammation and immune responses, and its dysregulation has been implicated in a variety of diseases, including cancer. By inhibiting this pathway, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, it has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Inhibiting their activity could potentially lead to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 in lab experiments is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. Additionally, its anti-tumor activity and potential use in cancer treatment make it a promising candidate for further study. However, one limitation of using 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 is its low solubility in water, which could make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase could make it a useful candidate for the development of new treatments for these diseases. Additionally, further study of its anti-tumor activity could lead to the development of new cancer treatments. Finally, research into its mechanism of action could provide valuable insights into the NF-κB signaling pathway and its role in disease.
Métodos De Síntesis
The synthesis of 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde and phenylhydrazine to form 4-(4-methylphenyl)-1,2,4-triazole-3-thiol. This intermediate 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide is then reacted with 2-(4-morpholinyl)ethyl chloride to form 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1. The overall yield of this process is approximately 40%.
Aplicaciones Científicas De Investigación
Compound 1 has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro, making it a promising candidate for the development of new cancer treatments. Additionally, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
Propiedades
Fórmula molecular |
C21H24N4OS |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C21H24N4OS/c1-17-7-9-18(10-8-17)20-22-23-21(25(20)19-5-3-2-4-6-19)27-16-13-24-11-14-26-15-12-24/h2-10H,11-16H2,1H3 |
Clave InChI |
XFNVKVALBQLNOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCN4CCOCC4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B275068.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B275070.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)